Nonanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLZUHZBBNDWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149803 | |
| Record name | Nonanamide | |
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Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Nonanamide | |
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CAS No. |
1120-07-6 | |
| Record name | Nonanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nonanamide | |
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| Record name | Nonanamide | |
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| Record name | Nonanamide | |
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| Record name | Nonan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | NONANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis and Derivatization Methodologies
Conventional Chemical Synthesis Routes
Conventional synthesis routes for nonanamide typically involve the direct formation of the amide bond from a carboxylic acid and an amine or ammonia (B1221849), or through the reaction of a carboxylic acid derivative with an amine or ammonia.
Amidation is a fundamental reaction for synthesizing amides, involving the condensation of a carboxylic acid with an amine or ammonia.
A common approach for synthesizing this compound involves the reaction of nonanoic acid with ammonia or an amine under dehydrating conditions. This process often necessitates elevated temperatures to facilitate the formation of the amide bond by removing water molecules generated during the reaction . In industrial settings, this reaction is conducted in a controlled environment to ensure high yield and purity of the resulting this compound .
Catalysts are frequently employed to enhance the efficiency of amidation reactions. Sulfuric acid is a known catalyst for the reaction between nonanoic acid and ammonia or amines, promoting amide bond formation . Another catalytic approach involves the use of boric acid, which has been reported to catalyze the amidation of carboxylic acids with amines google.comgoogle.com. These catalytic methods contribute to achieving favorable reaction kinetics and product yields.
An example of a catalytic amidation for a related compound, vanillylthis compound (a this compound derivative), shows high purity and yield:
| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
| Vanillylamine free base, Nonanoic acid | SiO₂-H₃BO₃ | Toluene | 45 °C | 87 | 99.2 |
| Vanillinamine hydrochloride, Nonanoic acid, Triethylamine (B128534) | HBTU | DMF | 0-5 °C (initial), then RT | 72.1-81.1 | 98.5-98.8 |
Note: The data for vanillylthis compound provides insight into typical yields and purities achievable in amidation reactions involving nonanoic acid derivatives. google.comgoogle.com
Nucleophilic acyl substitution is a versatile strategy for synthesizing amides, particularly when starting from more reactive carboxylic acid derivatives.
This compound derivatives can be effectively synthesized through nucleophilic acyl substitution reactions. A prominent example involves the reaction of benzylamine (B48309) derivatives with nonanoyl chloride. This reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) under basic conditions, often utilizing a base such as triethylamine to neutralize the acid byproduct . Nonanoyl chloride, an acyl chloride, is highly reactive towards nucleophilic acyl substitutions due to the strong electrophilic character of its carbonyl carbon, making it an excellent substrate for forming amide bonds with amines futurelearn.comlibretexts.org. This strategy is also used for the acylation of amine groups to improve material properties rheniumshop.co.il.
Optimizing reaction conditions, including stoichiometry and reaction temperature, is crucial for maximizing yield and purity in nucleophilic acyl substitution reactions nih.gov. Controlling the molar ratios of reactants (stoichiometry) ensures efficient conversion and minimizes byproduct formation chemistryviews.org. Reaction temperature significantly influences reaction rates and selectivity; for instance, studies on the synthesis of CdTe nanoplatelets demonstrate that synthesis temperature directly impacts morphology and stoichiometry, with optimal stoichiometry achieved at specific temperatures (e.g., 180 °C and 190 °C) mdpi.com. High-throughput experimentation (HTE) techniques, often coupled with rapid analytical methods like mass spectrometry, are employed to screen and optimize various reaction parameters, including stoichiometry and temperature, to identify the most efficient synthetic routes chemistryviews.org.
Reacting Benzylamine Derivatives with Nonanoyl Chloride
Schotten-Baumann Reaction in this compound Synthesis
The Schotten-Baumann reaction is a well-established condensation reaction in organic chemistry used for the synthesis of amides from acyl halides (such as acid chlorides) or anhydrides and amines vedantu.comtestbook.combyjus.comchemistry-reaction.comcollegedunia.com. This reaction, named after German chemists Carl Schotten and Eugen Baumann who first described it in 1883, is a cornerstone for amide production vedantu.comtestbook.com. In the context of this compound, this reaction is notably applied in the synthesis of N-vanillyl-nonanamide, a derivative also known as capsaicin (B1668287) vedantu.comtestbook.comchemistry-reaction.comcollegedunia.com. Specifically, nonanoyl chloride can react with benzylamine derivatives under basic conditions to yield N-benzylthis compound analogs fishersci.co.uk.
The formation of amides via acyl halides or anhydrides and amines proceeds through a nucleophilic acyl substitution mechanism libretexts.orgmasterorganicchemistry.com. This process involves several key steps:
Nucleophilic Attack and Tetrahedral Intermediate Formation: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the acyl halide (or anhydride), leading to the formation of a tetrahedral intermediate vedantu.comtestbook.combyjus.comchemistry-reaction.comcollegedunia.comlibretexts.orgchemguide.co.uk. This step results in a protonated compound testbook.combyjus.comcollegedunia.com.
Elimination of Leaving Group and Deprotonation: Following the formation of the tetrahedral intermediate, the carbon-oxygen double bond reforms. Concurrently, the halide (e.g., chloride) is expelled as a good leaving group vedantu.combyjus.comlibretexts.orgchemguide.co.uk. An acidic proton is then removed from the nitrogen atom. This deprotonation can be facilitated by a chloride ion or another amine molecule, ultimately leading to the formation of the desired amide product vedantu.combyjus.comchemguide.co.uk. If a protonated amide is initially formed, a second amine molecule or the base removes the proton to yield the neutral amide libretexts.org.
A byproduct of this reaction, particularly when using acyl chlorides, is hydrogen chloride (HCl) masterorganicchemistry.comchemguide.co.ukfishersci.it.
Basic conditions are crucial for the successful execution of the Schotten-Baumann reaction vedantu.comtestbook.combyjus.comcollegedunia.compw.live. The base serves two primary functions:
Neutralization of Byproduct: The base neutralizes the hydrochloric acid (HCl) generated during the reaction vedantu.comtestbook.combyjus.comcollegedunia.comfishersci.itpw.live. This neutralization is vital as it prevents the protonation of the newly formed amide product, which could otherwise hinder its formation or reactivity vedantu.comtestbook.compw.live.
Commonly employed bases in the Schotten-Baumann reaction include aqueous sodium hydroxide (B78521) (NaOH) and pyridine (B92270) vedantu.comtestbook.combyjus.comcollegedunia.comfishersci.itpw.live. Pyridine is particularly noted for its ability to convert acyl chlorides into more potent acylating agents testbook.combyjus.comcollegedunia.compw.live. The reaction is often conducted under "Schotten-Baumann conditions," which typically refer to a biphasic system comprising water and an organic solvent (e.g., dichloromethane or diethyl ether), where the base resides in the aqueous phase and the reactants/products in the organic phase testbook.combyjus.com. The reaction generally proceeds rapidly at room temperature fishersci.it.
Mechanism of Amide Formation via Acyl Halides/Anhydrides and Amines
Enzymatic Synthesis and Biocatalysis
Enzymatic synthesis offers an alternative and often more environmentally friendly approach for producing this compound derivatives . This method is characterized by milder reaction conditions, simplified work-up procedures, ease of product recovery, reduced pollution, and can be a cost-effective process, often yielding products with high selectivity nih.gov.
The enzymatic synthesis of this compound derivatives primarily focuses on the creation of N-vanillyl-nonanamide glycosides nih.govchemicalbook.comorcid.orgresearchgate.net. These glycosylated derivatives are of particular interest due to their enhanced water solubility and potential pharmacological applications chemicalbook.com.
Amyloglucosidase, commonly sourced from Rhizopus species (e.g., Rhizopus sp. or Rhizopus mold), plays a significant role in the enzymatic synthesis of this compound derivatives nih.govchemicalbook.comorcid.org. This enzyme catalyzes the formation of N-vanillyl-nonanamide glycosides when reacted with various carbohydrates, including D-glucose, D-galactose, D-mannose, D-ribose, maltose, and lactose (B1674315) nih.govresearchgate.net. Research findings indicate that amyloglucosidase yields a mixture of C1-alpha- and beta-glycosides, as well as 6-O-aryl derivatives nih.gov.
Another key enzyme in the enzymatic synthesis of this compound derivatives is β-Glucosidase, often derived from sweet almond (Amygdalus communis var. 'Dulcis') nih.govnih.govchemicalbook.comorcid.orgthegoodscentscompany.comfishersci.fi. Similar to amyloglucosidase, β-Glucosidase catalyzes the synthesis of N-vanillyl-nonanamide glycosides with various carbohydrates such as D-glucose, D-galactose, D-mannose, D-ribose, maltose, and lactose nih.govresearchgate.net. Notably, β-Glucosidase from sweet almond exclusively yields beta-glycosides when reacting with carbohydrates like D-glucose, D-galactose, D-mannose, maltose, and lactose nih.gov. It has also been shown to catalyze reactions with D-fructose, though typically with lower yields, ranging from 3–14% nih.gov.
Utilization of Amyloglucosidase (e.g., from Rhizopus)
Glycosylation Strategies for N-Vanillylthis compound
N-Vanillylthis compound (PubChem CID: 2998), also known as nonivamide (B1679840), is a synthetic capsaicin analog. Its glycosylation represents a key strategy for altering its physicochemical properties, such as water solubility and bioavailability.
Enzymatic methods have proven effective for the synthesis of N-vanillylthis compound glycosides. Specifically, amyloglucosidase from Rhizopus and beta-glucosidase from sweet almond have been utilized to catalyze these syntheses. These enzymes facilitate the formation of glycosides with a range of carbohydrates, including D-glucose, D-galactose, D-mannose, D-ribose, maltose, and lactose. The yields for these enzymatic reactions typically range from 5% to 40% depending on the enzyme and carbohydrate used. researchgate.net
| Enzyme Source | Carbohydrates Used | Yield Range (%) |
|---|---|---|
| Amyloglucosidase (Rhizopus) | D-glucose, D-galactose, D-mannose, D-ribose, maltose, lactose | 5-40 researchgate.net |
| Beta-glucosidase (Sweet Almond) | D-glucose, D-galactose, D-mannose, D-ribose, maltose, lactose | 5-40 researchgate.net |
The choice of enzyme significantly influences the regioselectivity of glycoside formation. Beta-glucosidase exclusively yields beta-glycosides when reacting with carbohydrates such as D-glucose, D-galactose, D-mannose, maltose, and lactose. In contrast, amyloglucosidase catalysis results in a mixture of C1-alpha and C1-beta glycosides with D-glucose, D-galactose, D-mannose, D-ribose, and maltose. Additionally, amyloglucosidase can lead to the formation of 6-O-arylated products with D-glucose and maltose. researchgate.net
| Enzyme | Carbohydrate | Regioselectivity |
|---|---|---|
| Beta-glucosidase | D-glucose, D-galactose, D-mannose, maltose, lactose | Exclusively beta-glycosides researchgate.net |
| Amyloglucosidase | D-glucose, D-galactose, D-mannose, D-ribose, maltose | C1-alpha and C1-beta glycosides researchgate.net |
| Amyloglucosidase | D-glucose, maltose | 6-O-arylated products researchgate.net |
Synthesis of Glycosides with Various Carbohydrates (e.g., D-glucose, D-galactose, D-mannose, D-ribose, maltose, lactose)
Advanced Derivatization and Functionalization
Beyond glycosylation, advanced derivatization techniques enable the precise modification of this compound for specific research objectives.
The synthesis of novel this compound analogs is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how structural changes in a molecule affect its biological activity. In the context of lipopeptide antibiotics, for instance, N-terminal lipid tails are often modified or replaced with linear achiral fatty acids. Such modifications, including the incorporation of a nonanoic acid moiety (forming a this compound analog), allow researchers to determine optimal lipid chain lengths and identify new analogs with enhanced activity against challenging targets, such as multidrug-resistant bacteria. rsc.org This approach is broadly applicable to amides, where systematic variations in the acyl chain or the amine component can reveal key structural determinants for desired properties.
The selective functionalization of unactivated sp3 C-H bonds, particularly at remote positions from existing functional groups, represents a significant challenge and a valuable endeavor in organic synthesis. This process allows for the direct introduction of new functionalities without extensive pre-functionalization.
A notable method for the chemo- and regioselective remote functionalization of nonanamides involves the application of potent superelectrophilic complexes. Specifically, the complex CBr4∙2AlBr3 has been demonstrated to be effective for sp3 C-H cleavage and subsequent functionalization of nonanamides (C8H17C(O)NR2, where R = H or Et). When nonanamides are treated with CBr4∙2AlBr3 under a carbon monoxide atmosphere and subsequently quenched with various nucleophiles, bifunctional products are cleanly obtained.
A key finding is the high regioselectivity achieved: the functional group is predominantly located at the quaternary carbon atom that is most distant from the parent carbonyl group. This "neo-structure" formation highlights the ability of these superelectrophilic complexes to activate remote C-H bonds selectively. For example, reactions of this compound with carbon monoxide and nucleophiles such as ethanol, trifluoroethanol, octyl mercaptan, anisole, and N,N-diethylamine have yielded these bifunctional derivatives in good to moderate yields.
| Substrate | Superelectrophilic Complex | Conditions | Nucleophiles | Product Type | Regioselectivity |
|---|---|---|---|---|---|
| Nonanamides (C8H17C(O)NR2) | CBr4∙2AlBr3 | CO atmosphere, 0 °C | EtOH, CF3CH2OH, H(F2C)2CH2OH, C8H17SH, PhOMe, HNEt2, thiophene | Bifunctional derivatives | Functional group at quaternary C atom most distant from carbonyl group (neo-structure) |
This methodology provides a new avenue for the one-pot synthesis of compounds with remotely located functional groups, showcasing the power of superelectrophilic activation in complex organic transformations.
This compound is a chemical compound belonging to the class of primary amides, derived from nonanoic acid. It possesses a nine-carbon saturated fatty acid chain linked to an amide functional group. This compound serves as a fundamental building block in various chemical syntheses and is notably a structural component of certain biologically active derivatives, particularly those interacting with the vanilloid receptor system.
Chemo- and Regioselective Remote Functionalization via sp3 C-H Bond Cleavage
Formation of Bifunctional DerivativesThe formation of bifunctional derivatives of this compound involves introducing two distinct functional groups within the molecular structure, often to impart specific chemical reactivities or enhance interactions with biological targets. While direct, explicit examples of "bifunctional this compound derivatives" are not extensively detailed in general literature, the principle of creating such compounds from this compound or its precursors is well-established through the strategic choice of starting materials and reaction pathways.
One prominent example of a this compound derivative that can be considered bifunctional due to its diverse functionalities and biological relevance is Nonivamide (N-[(4-hydroxy-3-methoxyphenyl)methyl]this compound). Nonivamide is a synthetic capsaicinoid analog that incorporates both the amide linkage characteristic of this compound and a vanillyl group (4-hydroxy-3-methoxybenzyl) thegoodscentscompany.comuni.lu. This vanillyl group itself contains hydroxyl and methoxy (B1213986) functionalities, providing multiple sites for interaction or further modification, thus rendering the molecule "bifunctional" in terms of its chemical features and its ability to engage with biological systems (e.g., via the amide bond and the vanilloid pharmacophore) thegoodscentscompany.comuni.lu.
The synthesis of such derivatives often involves coupling nonanoic acid or its activated forms (like nonanoyl chloride) with amines that already possess additional functional groups. For instance, if the amine reactant is a diamine or an amino alcohol, the resulting amide can retain the second functional group, leading to a bifunctional molecule. This approach allows for the modular construction of complex molecules with tailored properties.
Modification of the Vanilloid Ring Pharmacophore for Modulated Biological Activitythis compound derivatives, particularly Nonivamide, are of significant interest due to their interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, mimicking the activity of natural capsaicinthegoodscentscompany.comuni.lu. The vanilloid ring pharmacophore, specifically the 4-hydroxy-3-methoxybenzylamide moiety present in Nonivamide, is crucial for its biological activity. Research has focused on modifying this ring to modulate the compound's potency and effects.
Studies involving chemical variants of Nonivamide have demonstrated that alterations to the 3-methoxy-4-hydroxybenzylamide vanilloid ring pharmacophore can significantly impact the analog's potency fishersci.cafishersci.ca. Such modifications often lead to a reduction in activity, and in some instances, can even render the analogs mildly inhibitory fishersci.cafishersci.ca. For example, the N-(3,4-dihydroxybenzyl)this compound analog, derived from Nonivamide, has shown a direct correlation with calcium flux, GADD153 induction, and cytotoxicity in human lung cells fishersci.cafishersci.ca.
Key findings from research into vanilloid ring modifications include:
Removal of Substituents: The absence of the 4-hydroxyl (4-OH) or 3-methoxy (3-MeO) moieties on the vanilloid ring, or modifications at positions 2, 5, and 6 of this "A-ring," can substantially diminish the compound's activity fishersci.ca.
Halogenation: The introduction of halogen atoms (chlorine, bromine, iodine) at the C-5 and C-6 positions of the vanilloid ring in capsaicin analogues (which share the core vanilloid pharmacophore with Nonivamide) has been shown to revert vanilloid activity. The inhibitory potency correlates directly with the size of the substituent, following the order Iodine > Bromine > Chlorine, for both C-5 and C-6 substitutions fishersci.ca.
These findings highlight the precise structural requirements of the vanilloid ring for optimal TRPV1 receptor interaction and provide valuable insights for the rational design of this compound-based compounds with modulated biological activities.
Molecular Mechanisms and Biological Interactions
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Agonism
Nonanamide functions as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. uni.lubioregistry.ioreddit.comnih.govfishersci.ca TRPV1, also recognized as the capsaicin (B1668287) receptor or vanilloid receptor 1, is a nonselective ligand-gated cation channel characterized by its high permeability to calcium ions. uni.luuni.lunih.govfishersci.ca
The agonistic action of this compound on TRPV1 receptors leads to a significant influx of calcium ions into cells. uni.lubioregistry.ioreddit.comnih.govfishersci.caresearchgate.net Studies in TRPV1-overexpressing (TRPV1-OE) cells have demonstrated that this compound induces a dose-dependent increase in cytosolic calcium content. bioregistry.ioreddit.comnih.gov The half maximal effective concentration (EC50) for this compound's induction of calcium flux in TRPV1-OE cells is reported as 1.4 µM. bioregistry.ioreddit.comnih.gov Beyond external calcium entry, TRPV1 activation can also trigger the release of calcium from intracellular stores, including the endoplasmic reticulum (ER). fishersci.ca Furthermore, intracellularly localized TRPV1 contributes to the regulation of calcium levels within organelles such as the ER and mitochondria.
Table 1: this compound-Induced Calcium Flux in TRPV1-OE Cells
| Parameter | Value | Reference |
| EC50 (Calcium Flux in TRPV1-OE cells) | 1.4 µM | bioregistry.ioreddit.comnih.gov |
This compound is a synthetic analog of capsaicin, the primary pungent ingredient found in chili peppers and the classic TRPV1 agonist. uni.lubioregistry.ioreddit.comnih.govfishersci.ca While both compounds activate TRPV1, this compound has been shown to stimulate afferent neurons with approximately half the potency of capsaicin. fishersci.ca The high potency of this compound in activating TRPV1 is attributed to optimal hydrogen bonding interactions, specifically involving its 4-OH group with Trp549 and its 3-OMe group stabilizing the ligand within the hydrophobic "hole-A" pocket of the TRPV1 receptor. uni.lu
Despite similarities in TRPV1 agonism, a notable distinction exists in their effects on certain neurotransmitter systems. Both this compound and capsaicin stimulate the calcium-dependent release of serotonin (B10506) and dopamine (B1211576) in SH-SY5Y cells. However, capsaicin's effect on these neurotransmitters is TRPV1-dependent, whereas this compound's effect is observed to be TRPV1-independent. bioregistry.ioreddit.com
Activation of intracellular TRPV1, particularly in human lung cells, can lead to endoplasmic reticulum (ER) stress, an increase in the expression of the proapoptotic gene GADD153 (growth arrest- and DNA damage-inducible transcript 3), and subsequent cytotoxicity. nih.gov this compound specifically induces cytotoxicity through TRPV1-dependent calcium overload and the resulting ER stress, which is evidenced by the upregulation of GADD153. uni.lu In TRPV1-OE cells, treatment with this compound at concentrations of 2 µM or 20 µM resulted in up to a 7-fold increase in GADD153 mRNA expression. bioregistry.ioreddit.com
The cytotoxicity of this compound has been quantified across different cell lines. It exhibits toxicity in normal human bronchial epithelial (NHBE) cells, BEAS-2B cells, and TRPV1-OE cells, with varying half maximal lethal concentration (LC50) values. bioregistry.ioreddit.comnih.gov
Table 2: this compound Cytotoxicity in Human Lung Cell Lines
| Cell Type | LC50 (µM) | Reference |
| NHBE cells | 160 | bioregistry.ioreddit.comnih.gov |
| BEAS-2B cells | 115 | bioregistry.ioreddit.comnih.gov |
| TRPV1-OE cells | 1 | bioregistry.ioreddit.comnih.gov |
TRPV1 activation further promotes ER stress by modulating calcium levels within the ER, which subsequently activates nuclear transcription factors such as ATF4, ATF6, and XBP1. fishersci.ca The activation of ER-localized TRPV1 is directly associated with the induction of ER stress and pro-apoptotic pathways.
The activity of TRPV1 can be modulated by structural analogs of this compound, particularly through modifications to the vanilloid ring pharmacophore. Alterations to the 3-methoxy-4-hydroxybenzylamide moiety can reduce the potency of these analogs.
For instance, N-(3,4-dihydroxybenzyl)this compound demonstrates reduced potency in activating TRPV1, with an EC50 of 10 µM, compared to this compound's 1.4 µM. uni.lu This analog also exhibits cytotoxicity, partly through redox cycling and reactive oxygen species formation, a process that can be mitigated by N-acetylcysteine. uni.lu Analogs that lack the essential 3-OMe/4-OH motif, such as N-benzylthis compound, are inactive as TRPV1 agonists, underscoring the critical role of the vanillyl pharmacophore for TRPV1 activation. uni.lu Other analogs, like N-benzylthis compound and N-(3,4-dimethoxybenzyl)this compound, show significantly lower toxicity with LC50 values exceeding 250 µM. Interestingly, N-(3-methoxybenzyl)this compound can induce cytotoxicity at high concentrations (>200 µM) through a TRPV1-independent mechanism, likely involving mitochondrial dysfunction. uni.lu Furthermore, pretreatment of TRPV1-OE cells with most this compound analogs, excluding N-(3,4-dihydroxybenzyl)this compound, has been shown to inhibit this compound-induced calcium flux, suggesting a competitive inhibitory effect on TRPV1.
Table 3: Potency and Cytotoxicity of this compound and Select Analogs
| Compound Name | EC50 (TRPV1 Activation, µM) | LC50 (TRPV1-OE Cells, µM) | Key Structural Feature | Reference |
| This compound (Nonivamide) | 1.4 | 1 | 3-OMe/4-OH vanillyl group | uni.lubioregistry.ioreddit.comnih.gov |
| N-(3,4-dihydroxybenzyl)this compound | 10 | 3.4 | 3,4-dihydroxybenzyl group | uni.lu |
| N-benzylthis compound | >200 (inactive) | >250 | Lacks 3-OMe/4-OH motif | uni.lu |
| N-(3,4-dimethoxybenzyl)this compound | Markedly less potent | >250 | Modified vanilloid ring | |
| N-(3-methoxybenzyl)this compound | Not specified | 116 (TRPV1-independent) | 3-methoxybenzyl group | uni.lu |
TRPV1-Mediated Endoplasmic Reticulum (ER) Stress and Cytotoxicity
Interactions with Neurotransmitter Systems and Signaling Pathways
Beyond its direct interaction with TRPV1, this compound also influences various neurotransmitter systems and associated signaling pathways. uni.lu
This compound has been observed to modulate the release of key neurotransmitters. Specifically, at a concentration of 1 µM, this compound increases the release of dopamine and serotonin from SH-SY5Y cells. bioregistry.ioreddit.com This effect is calcium-dependent but notably occurs through a TRPV1-independent pathway, distinguishing it from capsaicin's mechanism for these neurotransmitters. bioregistry.ioreddit.com In SH-SY5Y cells, this compound stimulated serotonin release to 272 ± 115% and dopamine release to 646 ± 48% compared to non-treated cells (100%).
Furthermore, capsaicinoids, including nonivamide (B1679840), are implicated in the desensitization to nociceptive stimuli, potentially through the long-acting depletion of peptide neurotransmitters such as Substance P from peripheral sensory neurons. fishersci.ca The cardiovascular effects observed with intravenous administration of nonivamide in rats, such as bradycardia, are partly attributed to the release of Substance P. fishersci.ca
Table 4: this compound's Effect on Neurotransmitter Release in SH-SY5Y Cells (at 1 µM)
| Neurotransmitter | Release (% of non-treated cells) | TRPV1 Dependency | Reference |
| Serotonin | 272 ± 115% | Independent | |
| Dopamine | 646 ± 48% | Independent |
TRPV1-Independent Signaling Pathways
Research indicates that certain this compound derivatives can exert biological effects through pathways independent of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. For instance, Nonivamide, a capsaicin analog, has been shown to increase the release of dopamine and serotonin in SH-SY5Y cells via a TRPV1-independent mechanism. unibe.ch This finding contrasts with capsaicin, which induces similar neurotransmitter release through TRPV1 activation. unibe.ch Co-incubation experiments using TRPV1 inhibitors like trans-tert-butylcyclohexanol and capsazepine (B1668289) further supported that Nonivamide's effect on serotonin and dopamine release is not mediated by TRPV1. unibe.ch This TRPV1-independent pathway suggests a potential for Nonivamide to be administered at higher doses compared to capsaicin, as it may bypass some of the classic TRPV1-mediated side effects. unibe.ch
Influence on MAPK Signaling Pathway
Nonivamide, a derivative of this compound, demonstrates anti-inflammatory potential through its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical cellular cascade involved in various functions, including cell proliferation, differentiation, and migration. Nonivamide has been observed to inhibit the activation of the MAPK pathway induced by lipopolysaccharide (LPS). This inhibitory action suggests a mechanism by which Nonivamide may exert its anti-inflammatory effects.
Potential Interactions with the Endogenous Cannabinoid System
This compound derivatives, particularly Pseudocapsaicin (N-vanillyl-nonanamide), exhibit interactions with the endogenous cannabinoid system, a complex neuromodulatory system comprising cannabinoid receptors, endogenous cannabinoids (endocannabinoids like anandamide), and enzymes responsible for their synthesis and degradation.
Anandamide (B1667382) (AEA) is a key endocannabinoid whose activity is terminated by rapid cellular uptake via a carrier-mediated mechanism, followed by enzymatic hydrolysis. Pseudocapsaicin (N-vanillyl-nonanamide) has been shown to inhibit the facilitated transport of AEA into cells, although it is less potent than other inhibitors like olvanil (B1677277) (N-vanillyl-cis-9-octadecenoamide). wikidoc.org This inhibition of AEA uptake can lead to increased extracellular levels of anandamide, thereby prolonging its biological actions.
The relative inhibitory activity of Pseudocapsaicin on AEA facilitated transport compared to other compounds is summarized in the table below:
| Compound | IC50 for AEA Facilitated Transport (µM) | Reference |
| Olvanil | 9 | wikidoc.org |
| Pseudocapsaicin | Much less active than olvanil | wikidoc.org |
| Phloretin | 80 | |
| AM404 | 12.9% inhibition at 10 µM | |
| Oleoylethanolamide | 27.5% inhibition at 10 µM |
Note: "Much less active" indicates a significantly higher IC50 value compared to olvanil, though a specific numerical value for Pseudocapsaicin was not provided in the cited sources.
Pseudocapsaicin (N-vanillyl-nonanamide) has been observed to selectively bind to CB1 receptor-containing membranes. wikidoc.org The CB1 receptor is predominantly expressed in the central nervous system and is a primary target for endocannabinoids like anandamide. This binding suggests that Pseudocapsaicin may modulate the activity of the CB1 receptor, contributing to its physiological effects. The interaction with CB1 receptors, along with the inhibition of AEA transport, highlights the complex interplay of this compound derivatives with the endogenous cannabinoid system. wikidoc.org
Inhibition of Anandamide (AEA) Facilitated Transport
Enzymatic and Metabolic Pathways
The metabolic fate of this compound and its derivatives is crucial for understanding their bioavailability and duration of action within biological systems.
Hepatic Processing of this compound Derivatives
Hepatic processing plays a significant role in the metabolism of this compound derivatives. Nonivamide (N-(4-Hydroxy-3-methoxybenzyl)this compound) undergoes cytochrome P450-mediated hydroxylation in the liver. This process can lead to the formation of reactive quinone methides, which are electrophilic intermediates. These intermediates can then conjugate with glutathione (B108866) (GSH), a major endogenous antioxidant, forming GSH adducts. This bioactivation pathway, while part of normal metabolism, can contribute to oxidative stress if not adequately mitigated by antioxidant defenses. Similarly, N-(3,4,5-trimethoxybenzyl)this compound, another derivative, is metabolized to 5-OH derivatives, which also generate electrophilic intermediates that form GSH adducts.
In addition to enzymatic processing, this compound itself can undergo hydrolysis under various conditions. Under acidic or basic conditions, this compound yields nonanoic acid and ammonia (B1221849) or ammonium (B1175870) derivatives. Enzymatic hydrolysis has also been reported for glycoside derivatives of this compound, utilizing enzymes such as amyloglucosidase from Rhizopus and β-glucosidase from sweet almond. This compound has also been identified as a fatty acid amide in supercritical-CO2 extracts of Cinnamomum tamala leaves, indicating its natural occurrence and presence in plant metabolism.
Involvement of Cytochrome P450 Isoforms (e.g., CYP1A2, CYP3A4)
Interaction with Topoisomerase Enzymes
DNA topoisomerases are essential enzymes that regulate DNA topology by catalyzing the breaking and rejoining of DNA strands during critical cellular processes such as replication, transcription, and repair. diva-portal.orgresearchgate.net These enzymes are crucial targets for many anticancer drugs, which often act by inhibiting topoisomerase activity, leading to DNA damage and subsequent cell death. diva-portal.orgwikipedia.org Topoisomerase inhibitors can be broadly classified into topoisomerase poisons, which stabilize the DNA-enzyme covalent complex, and catalytic inhibitors, which prevent enzyme-DNA binding or other steps in the catalytic cycle. researchgate.net
Research has explored the interaction of certain this compound derivatives, such as this compound, 9-(p-(9-acridinylamino)phenyl)-, methanesulfonate, hydrate, with topoisomerase enzymes, suggesting potential applications in cancer treatment through DNA intercalation and interference with replication. wikipedia.org However, for the simple chemical compound this compound (PubChem CID: 70709), direct evidence of its interaction with topoisomerase enzymes was not found in the current literature.
Cellular and Molecular Responses
Enhancement of Cell Viability Under Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can lead to cellular damage and compromise cell viability. This compound has demonstrated a notable capacity to enhance cell viability in conditions of oxidative stress. In vitro studies involving SH-SY5Y neuronal cells exposed to oxidative stress revealed a significant improvement in cell viability following treatment with this compound. At a concentration of 10 µM, cell viability was observed to increase by approximately 90%, suggesting this compound's potential as a neuroprotective agent against oxidative damage.
Induction of Apoptosis (e.g., via Mitochondrial-Caspase Dependent Pathway)
Apoptosis, or programmed cell death, is a tightly regulated biological process essential for maintaining tissue homeostasis and eliminating damaged or unwanted cells. The mitochondrial-caspase dependent pathway (also known as the intrinsic pathway) is a major route of apoptosis, activated by intracellular signals such as DNA damage or oxidative stress. This pathway involves the release of pro-apoptotic factors, notably cytochrome c, from the mitochondria, leading to the formation of the apoptosome. The apoptosome then activates initiator caspases (e.g., Caspase-9), which in turn cleave and activate executioner caspases (e.g., Caspase-3), ultimately leading to cellular dismantling. mdpi.commdpi.complos.orgthermofisher.com
While this compound has been noted to interact with the vanilloid receptor (TRPV1), which can lead to an influx of calcium ions into cells and potentially induce cell death under certain conditions due to excessive calcium signaling , direct evidence specifically detailing the induction of apoptosis via the mitochondrial-caspase dependent pathway by this compound (PubChem CID: 70709) was not identified in the reviewed scientific literature.
Modulation of Gene Expression (e.g., Dopamine D1/D2, Serotonin HTR1A/1B/2A, Cannabinoid 1, TRPV1)
Research specifically detailing the direct modulation of gene expression for Dopamine D1/D2, Serotonin HTR1A/1B/2A, Cannabinoid 1, or TRPV1 by this compound is limited within the scope of the conducted searches. While this compound is known to interact with the vanilloid receptor (TRPV1), leading to receptor activation and subsequent physiological responses such as pain relief and anti-inflammatory effects, direct evidence concerning its influence on the gene expression levels of TRPV1 or the aforementioned neurotransmitter receptors was not explicitly found wikipedia.org. Studies on related compounds, such as Nonivamide (a capsaicin analog), have shown gene regulation of dopamine D1 and D2, serotonin HTR1A, HTR1B, and HTR2A, as well as cannabinoid 1 and TRPV1 receptors in cellular models pharmakb.com. However, these findings pertain to Nonivamide and not directly to this compound.
Membrane-Disruptive Mechanisms in Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli wikipedia.org. While the compound exhibits efficacy against these microorganisms, detailed research findings specifically elucidating this compound's direct mechanism of action as membrane-disruptive were not explicitly available in the provided search results. Antimicrobial peptides (AMPs) are broadly known to exert their effects through membrane-disruptive mechanisms, such as forming pores (e.g., barrel-stave, carpet, and toroidal models) or otherwise destabilizing microbial cell membranes nih.govfrontiersin.orgmdpi.comresearchgate.net. However, direct evidence linking this compound's antimicrobial activity to these specific membrane-disruptive models for Staphylococcus aureus and Escherichia coli was not identified for the compound itself.
Compound Information
Advanced Analytical Methodologies for Nonanamide Research
Computational and Modeling Approaches
Computational and modeling approaches play a crucial role in understanding the molecular behavior and interactions of nonanamide, offering insights that complement experimental findings.
Molecular Modeling of Ligand-Receptor Interactions (e.g., with TRPV1)
Molecular modeling is extensively utilized to elucidate the intricate interactions between ligands, such as this compound, and their target receptors. This compound is recognized for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a mechanism akin to that of capsaicin (B1668287), leading to an influx of calcium ions into cells and subsequent physiological responses, including pain relief and anti-inflammatory effects. wikipedia.org
Studies employing molecular modeling have investigated the binding characteristics of capsaicin analogs, including nonivamide (B1679840), with the TRPV1 receptor. These analyses highlight the importance of specific structural features, such as optimal hydrogen bonding, for potent TRPV1 activation. Analogs lacking the critical vanillyl pharmacophore, for instance, have been observed to be inactive, underscoring the necessity of this structural motif for TRPV1 activation. wikipedia.org Furthermore, molecular modeling has identified putative binding sites for polypeptide ligands on the outer loops of TRPV1, which can influence receptor activation and exhibit allosteric coupling with the capsaicin binding site. Molecular Dynamics (MD) simulations have also been instrumental in exploring the entry mechanisms of ligands like anandamide (B1667382) into the TRPV1 channel, revealing distinct binding modes within the S1-S4 region tunnel and the vanilloid binding pocket. While the hydrogen bonding network of endocannabinoids with TRPV1 may differ from that of capsaicin, both types of ligands can bind to the same vanilloid binding pocket.
Chemometric Analysis for Metabolite Profiling
Chemometric analysis, while not specifically detailed for this compound in the provided search results, represents a powerful set of tools for the comprehensive profiling of small molecule compositions in various materials. This approach is instrumental in providing reliable and high-throughput avenues for identifying and authenticating botanical materials based on their metabolite patterns.
Techniques such as untargeted metabolomics, often coupled with liquid chromatography-mass spectrometry (LC-MS/MS), are combined with chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify and classify metabolites within complex mixtures. PCA, an unsupervised method, reduces multivariate data into principal components that represent the total variation in the metabolome, enabling the visualization of patterns and differences between samples. These methodologies are capable of investigating potential biomarkers crucial for the identification and differentiation of studied samples. In the context of this compound research, if this compound were part of a complex biological sample or a synthesized mixture, chemometric analysis would be a valuable tool for its profiling and characterization alongside other compounds.
Kinetic Modeling of Thermal Decomposition
Kinetic modeling of thermal decomposition is a critical area of study for understanding the stability and degradation pathways of chemical compounds. While specific data for this compound's thermal decomposition kinetics were not found in the provided search results, the methodology is broadly applied to various substances, particularly energetic materials.
Bioanalytical Methods for In Vitro and In Vivo Studies
Bioanalytical methods are essential for evaluating the biological effects of this compound, particularly its impact on pain response and cell viability, through both in vitro and in vivo experimental models.
Behavioral Assays for Pain Response in Animal Models
This compound has been investigated for its analgesic properties, with studies demonstrating its ability to act on the TRPV1 receptor to alleviate pain. wikipedia.org Behavioral assays in animal models are fundamental to documenting and understanding these pain-relieving effects. wikipedia.org
Cell Viability Assays (e.g., SH-SY5Y Neuronal Cells)
Cell viability assays are crucial for assessing the cytotoxic or protective effects of compounds like this compound on cellular health. This compound has shown promising neuroprotective potential in in vitro studies. wikipedia.org
Specifically, in vitro studies using SH-SY5Y neuronal cells, a widely recognized human neuroblastoma cell line used as an in vitro model for neurodegenerative research, have demonstrated that this compound can significantly improve cell viability under conditions of oxidative stress. wikipedia.org At a concentration of 10 μM, this compound increased cell viability by approximately 90%, suggesting its role as a neuroprotective agent against oxidative damage. wikipedia.org Cell viability is commonly assessed using colorimetric assays such as the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of viable mitochondria. These assays are routinely employed to evaluate the protective effects of various compounds against insults that induce neurotoxicity, such as hydrogen peroxide or beta-amyloid.
Table 1: Effect of this compound on SH-SY5Y Neuronal Cell Viability under Oxidative Stress
| Concentration of this compound | Increase in Cell Viability |
| 10 µM | ~90% |
Note: Data derived from in vitro studies using SH-SY5Y neuronal cells exposed to oxidative stress. wikipedia.org
Microbial Sensitivity Testing
Microbial sensitivity testing is a fundamental analytical methodology employed to determine the susceptibility of various microorganisms to an antimicrobial agent, such as this compound. This testing is essential for evaluating a compound's potential as an antimicrobial agent and understanding its spectrum of activity against different bacterial and fungal strains. The primary goal is to identify the lowest concentration of a compound that inhibits or kills microbial growth.
Methodologies: Commonly employed methods for microbial sensitivity testing include:
Disk Diffusion Method: In this method, a standardized inoculum of the test microorganism is spread uniformly over an agar (B569324) plate. Disks impregnated with a specific concentration of the test compound are then placed on the agar surface. After incubation, the antimicrobial agent diffuses into the agar, creating a zone of inhibition around the disk if the microorganism is susceptible. The diameter of this zone is measured and compared to established breakpoints to classify the organism as susceptible, intermediate, or resistant patsnap.com.
Broth Microdilution Method: This quantitative method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added to each dilution. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation. The MBC, determined by subculturing from wells showing no visible growth, is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial microbial inoculum nih.govevotec.com.
Agar Dilution Method: Similar to broth microdilution, this method involves incorporating varying concentrations of the test compound directly into an agar medium before plates are poured. Microorganisms are then spotted onto the agar surface, and growth is observed after incubation to determine the MIC.
Detailed Research Findings: While this compound has been mentioned in the context of antimicrobial properties in some general descriptions, specific detailed research findings, including quantitative data such as MIC or MBC values against a panel of microorganisms, for this compound (CID 70709) from peer-reviewed scientific literature were not identified in the conducted searches. Therefore, a data table presenting specific microbial sensitivity results for this compound cannot be generated. However, a typical data table for such studies would include:
| Microorganism Strain | Method Used | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference Compound |
| Staphylococcus aureus | Broth Microdilution | N/A | N/A | N/A | N/A |
| Escherichia coli | Disk Diffusion | N/A | N/A | N/A | N/A |
| Candida albicans | Agar Dilution | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that specific data for this compound (CID 70709) were not found in the accessible scientific literature for these parameters.
Metabolic Stability Assays (e.g., Plasma Half-Life Determination)
Metabolic stability assays are critical in drug discovery and development to predict the in vivo behavior of a compound, including its potential bioavailability and duration of action. These in vitro studies assess the extent to which a compound is degraded by metabolic enzymes within biological systems researchgate.netresearchgate.net. The primary parameters determined are the in vitro half-life (t½) and intrinsic clearance (CLint).
Methodologies: Metabolic stability is typically assessed using various in vitro models that contain drug-metabolizing enzymes:
Liver Microsomal Stability: Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are primarily responsible for Phase I oxidative metabolism. The compound is incubated with liver microsomes (from human or animal species) in the presence of NADPH (a necessary cofactor for CYP activity). The disappearance of the parent compound over time is monitored, and the in vitro half-life and intrinsic clearance are calculated.
Hepatocyte Stability: Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive model of hepatic metabolism, including conjugation reactions researchgate.net. Compounds are incubated with hepatocytes, and their disappearance is tracked over time to determine metabolic stability parameters researchgate.net.
Plasma Stability: This assay measures the degradation of compounds in plasma, which can occur due to enzymatic hydrolysis (e.g., by esterases or amidases) or non-enzymatic processes. The compound is incubated with plasma (from various species), and its remaining concentration is monitored at different time points. This assay is particularly useful for compounds susceptible to hydrolysis or for screening prodrugs where rapid conversion in plasma is desired. The half-life in plasma is a key outcome.
Analytical Techniques: The quantification of the parent compound and its metabolites in these assays is typically performed using highly sensitive analytical techniques, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS). These techniques allow for accurate measurement of compound concentrations over time, even at low levels.
Detailed Research Findings: Despite the established methodologies for metabolic stability assessment, specific detailed research findings, including quantitative data on in vitro half-life or intrinsic clearance in liver microsomes, hepatocytes, or plasma for this compound (CID 70709), were not identified in the conducted searches. Therefore, a data table presenting specific metabolic stability results for this compound cannot be generated. However, a typical data table for such studies would include:
| Model System | Species | Incubation Time Points (min) | Half-Life (t½) | Intrinsic Clearance (CLint) | % Parent Remaining at End Point |
| Liver Microsomes | Human | 0, 15, 30, 60, 120 | N/A | N/A | N/A |
| Hepatocytes | Human | 0, 30, 60, 120, 240 | N/A | N/A | N/A |
| Plasma | Human | 0, 5, 15, 30, 60, 120 | N/A | N/A | N/A |
Note: "N/A" indicates that specific data for this compound (CID 70709) were not found in the accessible scientific literature for these parameters.
Research Applications and Potential Therapeutic Avenues
Neuroscience and Pain Management Research
Research into Nonanamide derivatives has significantly explored their impact on the nervous system, especially concerning pain pathways and neuroprotection.
The analgesic properties of this compound, primarily through its derivative Nonivamide (B1679840), have been a focal point of research due to its interaction with key pain receptors.
Nonivamide, a derivative of this compound, functions as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, mimicking the action of capsaicin (B1668287) pharmacompass.comcymitquimica.comdrugbank.com. TRPV1 receptors are integral to the perception of pain and inflammatory responses cymitquimica.comdrugbank.comnih.govwikipedia.org. Activation of these receptors by Nonivamide leads to an influx of calcium ions into cells . Nonivamide has been observed to stimulate afferent neurons, demonstrating approximately half the potency of capsaicin in this regard drugbank.com. Repeated exposure to capsaicinoids, including Nonivamide, can induce a desensitization to nociceptive stimuli, potentially by leading to a long-acting depletion of peptide neurotransmitters, such as substance P, from peripheral sensory neurons pharmacompass.comdrugbank.com. TRPV1 is predominantly expressed in sensory neurons, including those found in the dorsal root ganglia wikipedia.org.
The demonstrated analgesic properties of Nonivamide suggest its potential for integration into pain management therapies cymitquimica.comdrugbank.com. It is being investigated for its use in drug formulations, particularly as a topical analgesic . Various animal studies have documented its effects on pain relief . Nonivamide is currently utilized in topical analgesic formulations pharmacompass.comcymitquimica.com. The exploration of non-opioid alternatives that target TRPV1 receptors represents a significant area of development in pain management nih.gov.
Studies indicate that this compound derivatives, such as Nonivamide, may possess neuroprotective capabilities ontosight.ai. Their capacity to modulate oxidative stress and inflammation is an active area of investigation . In vitro studies using SH-SY5Y neuronal cells subjected to oxidative stress have shown that Nonivamide significantly enhances cell viability. For instance, at concentrations of 10 μM, cell viability increased by approximately 90%, highlighting its potential as a neuroprotective agent against oxidative damage .
| Concentration of Nonivamide (μM) | Increase in SH-SY5Y Cell Viability (%) |
|---|---|
| 10 | ~90 |
Furthermore, certain indole (B1671886) derivatives containing a this compound chain have exhibited neuroprotective properties ontosight.ai. Oxidative stress is recognized as a crucial factor in the pathophysiology of the central nervous system (CNS) frontiersin.orgmdpi.com. The activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a central role in counteracting oxidative damage, can be modulated to confer neuroprotection frontiersin.org. Endocannabinoids and their lipid analogues, including N-acylethanolamines (which are fatty acid amides), have shown the ability to modulate oxidative stress and protect cells from damage by restoring the intracellular oxidant-antioxidant balance nih.gov.
This compound derivatives, such as Nonivamide, are considered potentially beneficial in the context of neurodegenerative diseases . Amide derivatives, including those structurally related to this compound, have been explored for their neuroprotective effects, suggesting their utility in treating neurodegenerative conditions ontosight.aiontosight.ai. Neurodegenerative diseases are characterized by progressive neuronal dysfunction and death, oxidative stress, and neuroinflammation mdpi.comnih.gov. Natural compounds exhibiting neuroprotective properties are increasingly being recognized as promising alternatives for the treatment of neurodegenerative diseases nih.gov. Research has also indicated that Nonivamide can increase the release of dopamine (B1211576) and serotonin (B10506) in SH-SY5Y cells, a mechanism that may operate independently of TRPV1 activation researchgate.net. The dysregulation of piRNAs has been identified in neurodegenerative disorders, suggesting these small RNAs as potential therapeutic targets actaneurologica.com. Additionally, N-Pelargonoyldopamine, a derivative of this compound, shares structural similarities with anandamide (B1667382), a well-known endocannabinoid, implying a potential influence on various physiological processes ontosight.ai.
Role in Pain Perception via TRPV1 Receptor Agonism
Neuroprotective Effects and Oxidative Stress Modulation
Antimicrobial and Anti-inflammatory Research
This compound, and more specifically its derivatives, have been investigated for their antimicrobial and anti-inflammatory attributes. Nonivamide, a prominent this compound derivative, has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Antimicrobial Activity (Nonivamide) |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
Beyond its antimicrobial effects, Nonivamide also exhibits anti-inflammatory properties cymitquimica.comdrugbank.comdrugbank.comnih.govambeed.com. In vitro studies have shown that Nonivamide can attenuate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), induced by lipopolysaccharide (LPS) in peripheral blood mononuclear cells (PBMCs) and U-937 macrophages nih.gov. This anti-inflammatory mechanism may involve the mitogen-activated protein kinase (MAPK) pathway and the activation of Transient Receptor Potential (TRP) channels nih.gov. Furthermore, certain benzodioxole derivatives that incorporate a this compound chain have shown promise as both antimicrobial and anti-inflammatory agents ontosight.ai. N-Pelargonoyldopamine, another this compound derivative, is also believed to possess anti-inflammatory activities ontosight.ai.
Antimicrobial Properties Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
Anti-inflammatory Potential (e.g., via MAPK Pathway Inhibition)
The anti-inflammatory potential of various compounds, often mediated through pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, is a significant area of research nih.govresearchgate.netfrontiersin.orgmdpi.commdpi.comnih.gov. However, specific studies detailing the anti-inflammatory effects of this compound (PubChem CID: 70709) or its mechanism of action, such as via MAPK pathway inhibition, were not found in the conducted literature review. Research on related compounds, such as nonivamide, has indicated anti-inflammatory potential through MAPK pathway inhibition citeab.com, but this information does not directly apply to this compound.
Cancer Research and Related Mechanisms
Potential as a Cancer Treatment Enhancer
While various agents are investigated for their potential to enhance cancer treatments nih.govoup.commdpi.com, specific studies demonstrating this compound (PubChem CID: 70709) as a cancer treatment enhancer were not identified. Research on related compounds, such as nonivamide, has explored its potential to enhance hyperthermia-induced apoptosis, suggesting a role as a cancer treatment enhancer citeab.comnih.gov. However, these findings are not directly attributable to this compound.
Intercalation into DNA and Interference with Replication
DNA intercalation and interference with replication are recognized mechanisms of action for certain anticancer agents, often involving interactions with DNA itself mdpi.comguidetopharmacology.orgebsco.comoaepublish.com. No specific research findings indicating that this compound (PubChem CID: 70709) directly intercalates into DNA or interferes with DNA replication were found in the conducted literature searches.
Interactions with Topoisomerase Enzymes in Anticancer Activity
Topoisomerase enzymes are critical targets for many anticancer drugs due to their essential role in DNA topology, replication, and transcription mdpi.commdpi.comguidetopharmacology.orgebsco.comoaepublish.comflybase.orgnih.govnih.govmdpi.comtcmsp-e.comflybase.orgnih.govresearchgate.netresearchgate.netguidetopharmacology.orgfrontiersin.orgfishersci.comuni-konstanz.denih.gov. Despite their importance, no specific studies detailing the interactions of this compound (PubChem CID: 70709) with topoisomerase enzymes or its direct anticancer activity through such mechanisms were identified in the reviewed literature.
Hyperthermia-Induced Apoptosis Enhancement
Hyperthermia is a therapeutic tool that can induce apoptosis in cancer cells, and its effects can be enhanced by certain agents nih.govnih.govmdpi.comcore.ac.ukaku.edu. However, specific research demonstrating this compound (PubChem CID: 70709) as an enhancer of hyperthermia-induced apoptosis was not found. Studies on nonivamide have shown its ability to enhance hyperthermia-induced apoptosis via a mitochondrial-caspase dependent pathway citeab.comnih.gov, but this effect has not been reported for this compound.
Metabolic and Obesity Research
Nonivamide, a synthetic capsaicinoid analog, has garnered significant attention in metabolic and obesity research due to its observed effects on energy balance and fat cell development. Its mechanisms of action are largely mediated through the activation of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a pathway also utilized by natural capsaicin. chemodex.combiocrick.com
Antiobesity Effects (e.g., Reducing Energy Intake, Enhancing Energy Metabolism)
Research indicates that Nonivamide exhibits antiobesity properties by influencing both energy intake and metabolism. A single bolus administration of 0.15 mg of Nonivamide has been shown to reduce total energy intake from a standardized breakfast in slightly overweight male subjects. nih.govnih.gov This suggests a potential role for Nonivamide in appetite regulation and satiety. nih.govresearchgate.net
Table 1: Effects of Nonivamide on Body Composition and Energy Intake
| Study Parameter | Nonivamide Group (Mean ± SEM) | Control Group (Mean ± SEM) | Citation |
| Body Fat Mass Change (12 weeks) | -0.61 ± 0.36% | +1.36 ± 0.38% | nih.gov |
| Reduction in Total Energy Intake (Single Dose) | Demonstrated | Not Applicable | nih.govnih.gov |
Inhibition of Adipogenesis
Nonivamide has demonstrated the capacity to inhibit adipogenesis, the biological process of fat cell differentiation. Studies have revealed that Nonivamide effectively reduces mean lipid accumulation in 3T3-L1 cells, a key indicator of adipogenesis. This reduction was comparable to that observed with capsaicin, achieving a significant decrease of up to 10.4% (P < 0.001). biocrick.com
The anti-adipogenic activity of Nonivamide is intricately linked to the activation of the TRPV1 receptor. biocrick.com Moreover, treatment with Nonivamide during adipogenesis led to a notable decrease in the protein levels of peroxisome-proliferator activated receptor γ (PPARγ), a crucial pro-adipogenic transcription factor. biocrick.com In addition to its effects on adipogenesis, Nonivamide has also been observed to decrease fatty acid uptake in Caco-2 cells. nih.govresearchgate.net
Table 2: Nonivamide's Effect on Adipogenesis
| Parameter | Observed Effect | Magnitude/Mechanism | Citation |
| Lipid Accumulation in 3T3-L1 Cells | Reduced | Up to 10.4% decrease (P < 0.001) | biocrick.com |
| PPARγ Protein Levels | Decreased | Inhibition of pro-adipogenic transcription factor | biocrick.com |
| Fatty Acid Uptake in Caco-2 Cells | Decreased | nih.govresearchgate.net | |
| Mechanism of Action | TRPV1 Activation | Anti-adipogenic activity is TRPV1-dependent | biocrick.com |
Other Biomedical and Industrial Research Applications
Beyond its metabolic implications, Nonivamide and related this compound compounds find diverse applications in biomedical and industrial research, leveraging their unique chemical and biological properties.
Use in Drug Formulations (e.g., Topical Analgesics)
Nonivamide is extensively explored and utilized in various drug formulations, particularly as a topical analgesic. As a synthetic capsaicin analog, it functions as an agonist of the vanilloid receptor (TRPV1), which plays a significant role in pain perception and inflammatory responses. chemicalbook.comwikipedia.orgcymitquimica.comontosight.aipatsnap.comdrugbank.com The interaction of Nonivamide with the TRPV1 receptor initially elicits sensations of heat or burning; however, prolonged exposure to the compound leads to a desensitization of the nerve endings, ultimately resulting in pain relief. patsnap.comdrugbank.com This desensitization process is believed to be partly facilitated by the depletion of certain neuropeptides, such as substance P. patsnap.comdrugbank.com
Nonivamide is employed for the temporary relief of pain associated with a range of conditions, including rheumatism, arthritis, lumbago, muscular aches, sprains, and strains. researchgate.netchemicalbook.comontosight.aipatsnap.compharmaffiliates.com It is an active ingredient in various topical analgesic preparations, such as Finalgon ointment, where it is often combined with other agents like nicoboxil (B75726) to enhance its therapeutic effects. chemicalbook.comontosight.ai In addition to its analgesic properties, Nonivamide also demonstrates anti-inflammatory potential. chemodex.combiocrick.comcymitquimica.compatsnap.comdrugbank.comechemi.com
Potential in Drug Delivery Systems and Biocompatible Surfaces
This compound polymers are being investigated as promising candidates for various biomedical applications, including their utility in drug delivery systems. These polymers can serve as effective carriers for therapeutic agents, facilitating their targeted or controlled release within biological systems. ontosight.ai The specific chemical structure of these compounds, characterized by multiple amine groups and hydrophobic tails, makes them particularly suitable for applications in drug delivery and tissue engineering. ontosight.ai
Specific derivatives, such as N-(4-nitrophenyl)this compound, are also under investigation for their potential in drug delivery systems. Their amide functional group can significantly influence crucial properties like solubility and permeability, which are vital for efficient drug transport across biological barriers. smolecule.com Furthermore, Nonivamide itself, alongside capsaicin, has been identified as a novel skin permeation enhancer for certain drugs, such as indometacin, underscoring its potential to improve transdermal drug delivery strategies. biocrick.com The inherent biocompatibility of this compound polymers further supports their development for advanced biomedical materials. ontosight.ai
Role in Material Science (e.g., Polymers, Lubricants, Surfactants)
This compound compounds play a significant role in material science, contributing to the development and enhancement of various industrial materials, including polymers, lubricants, and surfactants. This compound is utilized in the production of polymers, where it can function as a plasticizer or an additive to enhance the flexibility and durability of the polymeric material. this compound polymers, which are complex chemical compounds formed from modified this compound monomers, possess unique properties that enable the creation of advanced materials with tailored characteristics. These include self-healing materials, shape-memory polymers, and components in composite materials. ontosight.ai
In the realm of lubricants, this compound serves as an additive to improve the lubricating properties of various formulations, enhancing their performance in industrial applications. cymitquimica.comgoogle.compharmacompass.com Beyond these roles, Nonivamide exhibits notable antifouling properties, making it a valuable raw material for pollution-free marine anti-fouling paints. These specialized paints are designed to prevent the parasitic growth of algae and shells on marine vessels, offshore platforms, and other underwater facilities, thereby improving their efficiency and longevity. chemodex.comhjagrifeed.com Additionally, N-(2-furfuryl)this compound has been explored in material science for polymer synthesis, leveraging the polymerization potential inherent in its furfuryl group. ontosight.ai
Potential as Pesticides or Biocides
This compound, a straight-chain saturated fatty acid amide, and its various derivatives have garnered attention for their potential applications in agricultural pest control and as biocidal agents. This interest stems from their diverse biological activities, offering alternatives or complements to conventional synthetic pesticides and antifouling compounds. ontosight.aiontosight.aismolecule.comhjagrifeed.comontosight.aiontosight.ai
The parent compound, this compound, has been identified for its use as an insecticide and herbicide, contributing to pest and weed management in agricultural practices. Furthermore, it has been found as a component in natural sources like Cinnamomum tamala leaves, which are recognized for their antimicrobial properties. nih.gov
Several this compound derivatives have been investigated for specific pesticidal and biocidal activities:
N-(2-furfuryl)-Nonanamide: This derivative has been explored for its potential as a pesticide and fungicide. Its amide linkage is believed to contribute to its biological activity against certain pests and fungi. ontosight.ai
N-(2,2,2-trichloro-1-hydroxyethyl)-Nonanamide: Compounds with similar structural characteristics to this derivative, particularly those containing a trichloro group, are under investigation for their biocidal and pesticidal properties. ontosight.ai
N-(2-Chlorophenyl)this compound: Research indicates that this compound exhibits potential antibacterial and antifungal properties, suggesting its utility in controlling microbial growth. smolecule.com
N-(2,2-dimethoxyethyl)-N-methyl-Nonanamide: This amide, like others in its class, has been explored for its insecticidal and herbicidal properties, indicating its potential for agricultural applications. ontosight.ai
N,N-bis(phenylmethyl)this compound: This compound has been noted in the context of developing novel secondary amides with biological activities, specifically showing promise for fungicidal activity by targeting succinate (B1194679) dehydrogenase (SDH). acs.org
Nonivamide: A Promising Natural Biopesticide and Antifouling Agent
Among the this compound derivatives, Nonivamide (N-[(4-hydroxy-3-methoxyphenyl)methyl]this compound) stands out due to its natural occurrence as a capsaicinoid and its established roles as a natural insect repellent and biopesticide. hjagrifeed.comechemi.com Nonivamide's attributes align well with sustainable agricultural practices, as it can deter pests without relying on synthetic pesticides. hjagrifeed.com
Key advantages of Nonivamide as a biopesticide include its relatively rapid environmental breakdown, which helps reduce the risk of soil and water contamination, and its general compatibility with organic certification standards. hjagrifeed.com Its incorporation into pest management strategies can also contribute to resistance management by offering an alternative to synthetic compounds, thereby helping to prevent the emergence of pesticide-resistant insect populations. hjagrifeed.com Nonivamide has demonstrated insecticidal activity, including efficacy against termites. hjagrifeed.com
Beyond terrestrial applications, Nonivamide has been assessed for its anti-biofouling performance, particularly in marine environments. Studies have investigated its effects on the larval settlement of various marine organisms and the spore germination of algae. sciengine.comscievent.com
Table 1: Anti-biofouling Activity of Nonivamide scievent.com
| Target Organism / Algae Species | Effect at 100 µg cm⁻² Concentration |
| Acorn barnacle (Balanus reticulatus) | No larval settlement |
| Pearl oyster (Pinctada martensii) | No larval settlement |
| Scallop (Chlamys nobilis) | No larval settlement |
| Ulva linza (Algae) | No spore germination |
| Ulva lactuca (Algae) | No spore germination |
| Gracilaria tenuistipitata (Algae) | No spore germination |
While some research indicates that Nonivamide's anti-biofouling performance may be less effective compared to capsaicin or dihydrocapsaicin (B196133) in certain contexts, its ability to inhibit larval settlement and spore germination at specific concentrations highlights its potential as an environmentally conscious antifouling agent. sciengine.comscievent.comresearchgate.net Additionally, Nonivamide has been reported to possess nematicidal activity. msu.edu
Environmental Considerations and Fate Studies
Environmental Degradation and Behavior
The environmental degradation and behavior of a chemical compound encompass its breakdown pathways and its movement and transformation across different environmental compartments.
Biodegradation under Aerobic and Anaerobic Conditions
Specific detailed research findings on the biodegradation rates of Nonanamide under aerobic and anaerobic conditions are not extensively documented in the readily available scientific literature. However, as an amide, this compound is known to undergo hydrolysis. Under acidic or basic conditions, this compound can hydrolyze to yield nonanoic acid and ammonia (B1221849) or ammonium (B1175870) derivatives europa.eu. This suggests that in environmental matrices where such pH conditions prevail, chemical hydrolysis could contribute to its degradation. Furthermore, this compound exhibits limited oxidative stability under harsh conditions, with oxidation favoring the formation of carboxylic acids europa.eu.
General principles of biodegradation indicate that organic compounds can be degraded by microorganisms in the presence (aerobic) or absence (anaerobic) of oxygen escholarship.org. Aerobic biodegradation typically occurs in environments like sewers, wastewater treatment plants, and freshwater systems, where oxygen is readily available escholarship.org. Anaerobic biodegradation, while generally slower, is important in oxygen-depleted environments such as wastewater treatment plant sludge digesters, anoxic sediments, and contaminated groundwaters escholarship.orgemmainternational.com. For many organic compounds, aerobic biodegradation often leads to higher degradation rates compared to anaerobic conditions labcorp.comnih.gov.
Distribution and Transformation in Environmental Compartments (e.g., Soil, Water, Air)
The distribution and transformation of this compound in environmental compartments like soil, water, and air would depend on its physicochemical properties, such as water solubility, vapor pressure, and partition coefficients. While specific data for this compound is limited, general information on the behavior of organic compounds in these compartments can be applied.
Water: Compounds can undergo hydrolysis, phototransformation, or biodegradation in aquatic environments europa.euepa.gov. The solubility of this compound in water is not explicitly detailed in the provided snippets, but related compounds like Nonivamide (B1679840) are noted as insoluble in water wikipedia.org. If this compound shares similar low water solubility, it might tend to sorb to particulate matter and accumulate in sediments rather than remaining dissolved in the water column nih.gov.
Soil: In soil, chemicals can be adsorbed to soil particles, undergo biodegradation, or leach into groundwater epa.govlgcstandards.com. The composition of soil, including mineral and organic components, influences how chemicals interact with it ntnu.no.
Air: In the atmosphere, chemicals can undergo phototransformation, such as oxidation by hydroxyl radicals europa.euepa.gov. For a related compound, N,N-dimethylthis compound, an atmospheric oxidation half-life of 4.5 hours via OH radical reaction has been reported regulations.gov. While this specific data is for a derivative, it suggests that atmospheric degradation could be a relevant pathway for this compound if it becomes airborne.
The environmental impact of this compound has not been fully investigated, and specific information on its persistence, bioaccumulative potential, and mobility in soil is often reported as "no information available" in safety data sheets for related compounds lgcstandards.comcaymanchem.comsynerzine.comlgcstandards.com.
Environmental Impact Assessment
Environmental Impact Assessment (EIA) is a systematic process designed to evaluate the potential environmental consequences of a proposed project or the release of a substance epa.govresearchgate.netnorman-network.net. For chemical compounds like this compound, an EIA aims to identify, predict, and mitigate potential adverse effects on environmental compartments, including water, soil, air, and their associated ecosystems europa.eusetac.org.
An environmental risk assessment typically calculates the ratio between the Predicted Environmental Concentration (PEC) and the Predicted No Effect Concentration (PNEC) to determine potential risks roche.com. However, for this compound, publicly available safety data sheets often indicate that its environmental impact has not been fully investigated caymanchem.comlgcstandards.com. This suggests a gap in comprehensive environmental risk assessment data for the compound itself.
Analytical Approaches for Environmental Monitoring
Environmental monitoring is essential for assessing the presence, concentration, and fate of chemical pollutants in various environmental matrices greenly.earth. Given the vast number of chemicals in the environment, non-targeted and suspect screening analytical approaches have become increasingly important for identifying emerging contaminants and characterizing the "chemical exposome" – the totality of environmental chemical exposures europa.eutechnologynetworks.comfera.co.uk.
Non-Targeted Analysis (NTA) for Chemical Exposome Characterization
Non-Targeted Analysis (NTA), also known as non-target screening or untargeted screening, is a powerful analytical strategy aimed at characterizing the chemical composition of complex samples without prior knowledge of their specific chemical content acs.org. NTA utilizes high-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC), to detect and identify a broad range of compounds, including previously unexpected or unknown substances, degradation products, and metabolites lgcstandards.comnorman-network.neteuropa.eutechnologynetworks.comfera.co.ukresearchgate.net.
A major advantage of NTA is its ability to retrospectively mine data to search for chemicals that were not initially targeted, without the need to re-analyze samples technologynetworks.com. This holistic approach is crucial for unraveling the full complexity of chemical mixtures in environmental media (e.g., water, air, soil/sediment) and biological samples, contributing to a more comprehensive understanding of the chemical exposome europa.eufera.co.ukresearchgate.net. NTA data can also inform prioritization strategies for emerging contaminants and lead to the development of targeted methods for newly identified chemicals technologynetworks.com.
Suspect Screening Analysis (SSA)
Suspect Screening Analysis (SSA) is a related approach that focuses on detecting compounds assumed to be present in a sample regulations.gov. Unlike fully non-targeted analysis, SSA involves creating a "suspect list" of compounds based on prior knowledge, such as expected contaminant classes or chemicals of research interest acs.org. Like NTA, SSA relies on high-resolution mass spectrometry (HRMS) in combination with chromatographic techniques (GC or HPLC).
SSA offers a more targeted yet broad approach than traditional targeted analysis, allowing for the detection of a predefined set of compounds without requiring individual calibration for each regulations.govlgcstandards.com. The data generated from SSA can be used to create temporal, spatial, or process-based profiles of specific compounds, aiding in pollution monitoring, source identification, and impact assessment regulations.gov. Both NTA and SSA are increasingly recognized as essential tools for providing a more exhaustive overview of environmental chemical contamination, complementing traditional targeted analytical methods norman-network.nettechnologynetworks.com.
Field Studies and Data Collection
Field studies are a vital component of environmental fate assessments, offering real-world data on the behavior of substances under natural conditions. They complement laboratory studies by accounting for complex environmental variables such as climate, soil type, and biological activity sgs.comagquest.comrifcon.comeurofins.com. These studies typically involve monitoring the dissipation, degradation, and transport of a substance in agricultural fields or other relevant environments.
Spray and dust drift studies assess the off-target movement of a substance during and after its application. This phenomenon is influenced by numerous factors, including droplet size, wind speed, nozzle design, application height, temperature, and humidity boerenlandvogels.nlresearchgate.netunl.edumdpi.comwur.nl. Smaller droplets are more susceptible to drift, and higher wind speeds significantly increase the potential for off-target movement unl.edumdpi.com. Nozzle type and spray pressure also play a critical role in determining the droplet spectrum and, consequently, the amount of drift mdpi.comwur.nl.
While the general principles and methodologies for conducting spray and dust drift studies are well-established rifcon.comresearchgate.net, specific field studies and detailed data on spray or dust drift for this compound (PubChem CID: 70709) were not found in the available information.
Soil accumulation studies investigate the persistence, degradation, and potential for a substance to accumulate in various soil types over time. These studies typically evaluate how a compound breaks down (biodegradation, hydrolysis, photolysis) and how it moves through the soil profile (adsorption/desorption, leaching) normecows.comfao.orgmdpi.comnih.govfondsdedotationroullier.org. Factors such as soil composition (e.g., organic matter content, clay content), pH, temperature, and microbial activity significantly influence a substance's fate in soil fao.orgfondsdedotationroullier.org.
Despite the importance of understanding soil accumulation for environmental risk assessment, specific field studies detailing the soil accumulation or degradation of this compound (PubChem CID: 70709) were not identified in the current research. Information regarding its mobility in soil is also reported as unavailable lgcstandards.comaksci.com.
Future Directions and Research Gaps
Elucidation of Undetermined Molecular Targets and Pathways
A significant research gap for Nonanamide lies in the comprehensive elucidation of its precise molecular targets and the pathways through which it exerts its effects. While derivatives such as Nonivamide (B1679840) (N-[(4-hydroxy-3-methoxyphenyl)methyl]this compound) are well-known agonists of the transient receptor potential vanilloid 1 (TRPV1) receptor, leading to physiological responses like pain relief and anti-inflammatory effects, the exact mechanisms and molecular targets of this compound itself are still under investigation. drugbank.comnih.govnih.govcaymanchem.com Future studies should aim to identify specific cellular receptors, enzymes, or signaling pathways that interact directly with this compound. This could involve high-throughput screening, proteomics, and advanced molecular biology techniques to map its interactome and downstream effects. Understanding these fundamental interactions is paramount for predicting and harnessing its biological activities.
Further Investigation into Structure-Activity Relationships for Targeted Therapeutic Development
The structure-activity relationship (SAR) of this compound and its various derivatives is a critical area for future research, particularly for targeted therapeutic development. Studies on capsaicin (B1668287) analogs, including Nonivamide, have shown that modifications to specific parts of the molecule, such as the vanilloid ring pharmacophore, can significantly alter their potency and interaction with receptors like TRPV1. nih.govnih.gov For this compound, systematic derivatization and subsequent biological evaluation are needed to establish clear SAR profiles. This would involve synthesizing a library of this compound derivatives with varied alkyl chain lengths, aromatic substitutions, or functional groups, and then assessing their biological activities (e.g., antimicrobial, anti-inflammatory, or neuroprotective properties, as suggested for some derivatives) smolecule.comontosight.ai. Such investigations would enable the rational design of novel compounds with enhanced bioactivity or specificity for desired molecular targets, paving the way for new therapeutic agents.
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity or Specificity
Building upon SAR studies, the exploration of novel derivatization strategies is essential for enhancing the bioactivity or specificity of this compound. Current derivatization techniques are often employed to improve analytical performance, for instance, by introducing chromophores or fluorophores for improved detection in high-performance liquid chromatography (HPLC) or mass spectrometry (MS) nih.govnih.govpreprints.org. However, future research should focus on derivatization aimed at modifying pharmacological properties. This could include strategies to improve bioavailability, reduce off-target effects, or confer new functionalities. Examples of derivatives like N-(2-Chlorophenyl)this compound, which exhibits potential antibacterial and antifungal properties, and N-(2-phenoxyethyl)this compound, studied for its potential in drug discovery, highlight the scope for such modifications. smolecule.comontosight.ai Advanced synthetic methodologies, including green chemistry approaches, could be employed to create diverse this compound scaffolds, potentially leading to compounds with optimized therapeutic profiles.
Comprehensive Toxicological and Safety Profiling of Novel this compound Derivatives
Despite the potential for therapeutic applications, comprehensive toxicological and safety profiling of novel this compound derivatives remains a critical future direction. While some derivatives like Nonivamide have been assessed for acute toxicity, extensive data on the broader range of this compound derivatives are often limited. drugbank.com Future research must prioritize robust toxicological assessments, including in vitro and in vivo studies, to understand their potential impact on human health and the environment. This includes evaluating various toxicity endpoints such as genotoxicity, carcinogenicity, reproductive toxicity, and chronic effects. The development and application of advanced computational toxicology methods, such as in silico profiling and read-across approaches, can aid in predicting potential adverse effects and prioritizing compounds for further experimental testing, thereby streamlining the safety assessment process. nih.govfrontiersin.orgcdc.govnih.govinstem.com
Development of Standardized Analytical Methodologies for Broader Adoption
The development of standardized analytical methodologies is crucial for the broader adoption and reliable study of this compound and its derivatives. Current analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), are used for the analysis of capsaicinoids, which include Nonivamide. preprints.orgresearchgate.netresearchgate.netacs.orgsemanticscholar.orgrsc.orgresearchgate.net However, challenges exist in distinguishing between similar molecular structures and ensuring consistent quantification across different laboratories and matrices. researchgate.netrsc.org Future efforts should focus on establishing validated, high-throughput, and sensitive analytical protocols for this compound and its diverse derivatives. This includes optimizing extraction procedures, chromatographic separation, and detection techniques. Standardized methods would facilitate accurate identification, quantification, and quality control, which are essential for both research and potential industrial or pharmaceutical applications.
Long-Term Environmental Fate and Ecotoxicological Studies
Understanding the long-term environmental fate and ecotoxicological impact of this compound and its derivatives is an important area for future investigation. While some environmental fate studies exist for various chemicals, specific comprehensive data for this compound are not widely documented. regulations.govlgcstandards.compharmaron.comsgs.combattelle.org Research should focus on assessing its persistence, mobility, and potential for bioaccumulation in different environmental compartments, including soil, water, and air. Ecotoxicological studies are needed to evaluate its effects on non-target organisms, such as aquatic life, soil microorganisms, and plants. These studies, often conducted under Good Laboratory Practice (GLP) guidelines, are vital for conducting thorough environmental risk assessments and ensuring the sustainable development and use of this compound-based compounds. pharmaron.comsgs.com
Clinical Translation and Translational Research of Promising this compound Applications
The ultimate goal for promising this compound applications, particularly in the biomedical field, is successful clinical translation. Translational research serves as the bridge between basic scientific discoveries and their application in clinical practice. dana-farber.orgparisbraininstitute.orgduke.edu While Nonivamide has seen some clinical use in topical analgesics, the clinical potential of other this compound derivatives remains largely unexplored. drugbank.com Future research should focus on advancing promising candidates from in vitro and preclinical studies through rigorous clinical trials. This involves multidisciplinary collaborations between basic scientists, translational researchers, and clinicians to overcome the significant financial, regulatory, and logistical challenges inherent in this process. parisbraininstitute.orgnih.gov Emphasis should be placed on identifying specific disease indications, optimizing formulations, and conducting well-designed clinical studies to evaluate efficacy and safety, ultimately bringing novel this compound-based therapies from the "bench to the bedside." dana-farber.orgparisbraininstitute.orgduke.edu
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Nonanamide derivatives with specific substituents?
- Methodology : this compound derivatives are synthesized via nucleophilic acyl substitution. For example, reacting benzylamine derivatives with nonanoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields N-benzylthis compound analogs . Optimization involves controlling stoichiometry, reaction temperature, and purification via column chromatography.
- Data : Yield variations (e.g., 25–83% for pyrrolidinone derivatives) highlight the impact of steric hindrance and amine reactivity .
Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound compounds?
- Methodology :
- NMR : Analyze proton environments (e.g., δ 2.15 ppm for methylene adjacent to carbonyl in N-(2-oxoazetidin-3-yl)this compound) .
- Mass Spectrometry : Confirm molecular ions (e.g., m/z 245 [M+H]+ for C12H25N2O3) and fragmentation patterns .
Q. What experimental parameters influence the measurement of EC50 values in TRPV1 activation assays?
- Design : Use calcium flux assays with human lung epithelial cells. Key parameters include:
- Concentration range (e.g., 2–200 μM) .
- Normalization to ionomycin-induced calcium influx (100% control) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in EC50 data for this compound analogs?
- Analysis : Compare substituent effects:
- Electron-donating groups (e.g., methoxy): Lower activity (N-(3,4-dimethoxybenzyl)this compound EC50 = 120 μM vs. Nonivamide EC50 = 1.4 μM) .
- Hydrophobic chains : Longer chains (e.g., nonanoyl) enhance membrane permeability and TRPV1 binding .
- Table : EC50 and Calcium Influx Data for Selected Analogs
| Compound | EC50 (μM) | Calcium Influx (% Ionomycin) |
|---|---|---|
| Nonivamide | 1.4 | 15–21%* |
| N-(3,4-Dimethoxybenzyl)this compound | 120 | 6–8% |
| N-(3-Hydroxy-4-methoxybenzyl)this compound | 70 | 6% |
| *p < 0.05 vs. control . |
Q. What metabolic pathways and reactive intermediates are involved in the hepatic processing of this compound derivatives?
- Methodology : Incubate analogs with human liver microsomes and CYP450 isoforms (e.g., CYP1A2, CYP3A4). Monitor metabolites via LC/MS:
- Key Findings : Hydroxylation at C5 (M5) and C6 (M7) positions generates quinone methides, which form glutathione (GSH) conjugates (e.g., G7, G8) .
- Implications : Metabolic stability assays (e.g., plasma half-life) guide inhibitor design for N-acylethanolamine acid amidase (NAAA) .
Q. How can conflicting data on aromatic hydroxylation sites in this compound analogs be reconciled?
- Resolution : Synthesize regioisomers (e.g., N-(2,4,5-trimethoxybenzyl)this compound) and compare metabolite profiles:
- Example : N-(2,4,5-trimethoxybenzyl)this compound uniquely produces M8 (6-OH metabolite) and G9 (GSH adduct), confirming regioselectivity .
Q. What strategies optimize the pharmacokinetic profile of this compound-based NAAA inhibitors?
- Approach :
- Structural Modifications : Introduce azetidinone rings (e.g., compound 11h: IC50 = 0.34 μM, 19-fold selectivity over AC) to enhance target binding and reduce off-target effects .
- Plasma Stability : Adjust logP values (e.g., via alkyl chain truncation) to balance solubility and membrane permeability .
Methodological and Regulatory Considerations
Q. What analytical frameworks are recommended for interpreting contradictory calcium flux data?
- Framework :
Assay Validation : Ensure consistency in cell passage number and ionomycin batch.
Data Normalization : Express calcium influx as % ionomycin response to control plate-to-plate variability .
Statistical Analysis : Apply Tukey’s HSD test to identify outliers in replicate experiments .
Q. How should researchers address regulatory requirements for novel this compound derivatives?
- Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
